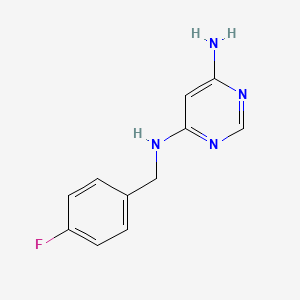

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEUFLDXYQNOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + 4-fluorobenzylamine + K2CO3 in DMF, heat | Nucleophilic substitution at pyrimidine C-4 and/or C-6 positions | High yield of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine; reaction monitored by TLC |

| 2 | Purification by recrystallization or column chromatography | Removal of impurities and isolation of pure compound | Purity >95% confirmed by NMR and MS |

This approach is supported by synthesis protocols described in chemical supplier data and research literature.

Mechanistic Insights

The nucleophilic substitution proceeds via the displacement of chlorine atoms on the pyrimidine ring by the nucleophilic amine group of 4-fluorobenzylamine. The base deprotonates the amine, increasing its nucleophilicity, enabling it to attack the electrophilic carbon centers bearing chlorine substituents.

Alternative and Related Synthetic Approaches

While direct nucleophilic substitution is the most straightforward and commonly used method, related heterocyclic chemistry literature suggests multistep synthetic routes involving:

- Protection of diamine groups on pyrimidine intermediates.

- Reaction with dichloropyrimidine esters or amides.

- Subsequent cyclization and substitution steps to install various aryl or benzyl substituents.

These methods are more complex but allow for structural diversification and functional group tolerance.

Industrial Considerations

For large-scale synthesis, optimization focuses on:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Greener solvents and milder reaction conditions to reduce environmental impact.

- Efficient purification techniques to minimize waste.

Such industrial adaptations are extrapolated from general principles of pyrimidine derivative manufacturing.

Characterization and Analytical Data

The synthesized compound is characterized by:

| Technique | Key Findings |

|---|---|

| 1H NMR | Signals corresponding to pyrimidine protons and fluorobenzyl methylene protons confirm substitution pattern |

| 13C NMR | Carbon signals consistent with pyrimidine ring and fluorobenzyl group |

| 19F NMR | Fluorine signal at characteristic chemical shift confirms presence of fluorobenzyl moiety |

| Mass Spectrometry | Molecular ion peak consistent with molecular formula |

| Purity | >95% by chromatographic methods |

These data confirm the successful synthesis and purity of the target compound.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct nucleophilic substitution | 4,6-Dichloropyrimidine + 4-fluorobenzylamine | Nucleophilic aromatic substitution | Simple, high yield, scalable | Requires elevated temperature, use of DMF |

| Multistep synthesis involving protection and cyclization | Protected diamines + dichloropyrimidine esters | Multistep condensation and substitution | Structural diversity, functional group tolerance | More complex, longer synthesis time |

| Continuous flow adaptation (industrial) | Same as direct substitution | Flow chemistry optimization | Scalability, greener process | Requires specialized equipment |

Summary of Research Findings

- The direct nucleophilic substitution method is the most efficient and widely adopted for synthesizing N4-(4-fluorobenzyl)pyrimidine-4,6-diamine.

- Multistep synthetic routes enable the preparation of related pyrimidine derivatives with varied substitutions but are less commonly used for this specific compound.

- Industrial scale-up focuses on process optimization for cost-effectiveness and environmental sustainability.

- Characterization data consistently confirm the structure and purity of the compound synthesized by these methods.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-fluorobenzyl)pyrimidine-4,6-dione, while reduction could produce N4-(4-fluorobenzyl)pyrimidine-4,6-diamine derivatives with altered functional groups .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrimidine derivatives, including N4-(4-fluorobenzyl)pyrimidine-4,6-diamine, as effective anticancer agents. The compound has been shown to exhibit inhibitory effects on specific kinases involved in cancer progression:

- FLT3 Inhibition : A study identified a series of 4,6-diaminopyrimidine-based compounds as potent inhibitors of the FLT3 kinase, which is critical in certain leukemias. N4-(4-fluorobenzyl)pyrimidine-4,6-diamine was part of this evaluation, demonstrating significant inhibition with an IC50 value indicating high potency against FLT3-driven cell lines .

- Mechanism of Action : The compound acts as a Type-II kinase inhibitor, selectively targeting FLT3 over c-KIT, thus minimizing adverse effects like myelosuppression commonly associated with dual inhibition .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies. Compounds structurally related to N4-(4-fluorobenzyl)pyrimidine-4,6-diamine have shown promising results in reducing inflammation markers:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain pyrimidine derivatives can modulate the expression of cytokines involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrimidines have also been explored. Compounds similar to N4-(4-fluorobenzyl)pyrimidine-4,6-diamine have exhibited activity against various bacterial strains:

- Broad-spectrum Antimicrobial Agents : Studies have reported that pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is crucial for optimizing its therapeutic efficacy:

- Synthetic Pathways : The synthesis involves multi-step reactions starting from commercially available precursors. Various methods have been employed to modify the pyrimidine core and enhance its biological activity .

- SAR Studies : Investigating the effects of different substituents on the pyrimidine ring has provided insights into how modifications can influence biological activity. For instance, varying the aromatic substituents can significantly affect kinase inhibition potency .

Case Studies and Clinical Relevance

Several case studies have documented the application of pyrimidine-based compounds in clinical settings:

- Clinical Trials : Compounds derived from similar structures have entered clinical trials for treating hematological malignancies, showcasing their potential in real-world applications .

- Comparative Studies : Comparative analyses with existing therapies indicate that these compounds may offer improved efficacy and reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a competitive inhibitor of ATP binding to the EGFR tyrosine kinase domain. By inhibiting EGFR, it disrupts downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) enhance target binding via polar interactions.

- Fluorinated aryl groups (e.g., 4-fluorophenyl in , 3-chloro-4-fluorophenyl in ) improve metabolic stability and membrane permeability.

- Heterocyclic extensions (e.g., imidazopyridine in , benzimidazole in ) increase selectivity for kinase ATP-binding pockets.

Physicochemical and Spectroscopic Properties

| Compound ID | Purity (%) | LCMS Retention Time (min) | HRMS Accuracy (ppm) | LogP* | Solubility* | Evidence ID |

|---|---|---|---|---|---|---|

| 1 | >99 | 1.07 | 1.07 | 2.1 | Low | |

| 4 | >99 | 1.06 | 2.19 | 3.5 | Moderate | |

| 5 | - | - | - | 2.8 | High | |

| 9 | - | - | - | 1.9 | Moderate |

*Predicted or inferred from structural analogs.

Key Observations :

Key Observations :

Biological Activity

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine features a pyrimidine core substituted with a 4-fluorobenzyl group at the N4 position. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition and interaction with various biological pathways.

The biological activity of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrimidine ring serves as a scaffold that enhances both stability and specificity for these interactions.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes, including those involved in cancer cell proliferation and angiogenesis. Its interaction with receptor tyrosine kinases (RTKs) has shown promise in inhibiting pathways crucial for tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially through interference with nucleic acid synthesis or by disrupting cellular processes in pathogens.

Antitumor Activity

Research indicates that N4-(4-fluorobenzyl)pyrimidine-4,6-diamine demonstrates significant antitumor activity against various cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (EGFR+) | 5.0 | Inhibition of EGFR signaling |

| HCT116 (Colon) | 7.5 | Induction of apoptosis |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest |

Case Studies

- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that N4-(4-fluorobenzyl)pyrimidine-4,6-diamine significantly inhibited the activity of EGFR and VEGFR-2 in vitro, showing IC50 values comparable to established inhibitors like erlotinib and sunitinib . This suggests its potential as a lead compound for developing new anticancer therapies.

- Antimicrobial Studies : Another investigation assessed the compound's effects against various bacterial strains, revealing notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive bacteria . This positions N4-(4-fluorobenzyl)pyrimidine-4,6-diamine as a candidate for further development in treating bacterial infections.

Synthesis and Derivatives

The synthesis of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available pyrimidine derivatives. Various analogs have been synthesized to explore structure-activity relationships (SAR), leading to modifications that enhance potency or selectivity against specific targets .

Q & A

Q. What are the optimal synthetic routes for N4-(4-fluorobenzyl)pyrimidine-4,6-diamine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution of 4,6-dichloropyrimidine with 4-fluorobenzylamine. For example, in analogous syntheses, ethanol is used as a solvent with a base like N,N-diisopropylethylamine (DIEA) to facilitate amine coupling . Reaction temperature (25–60°C) and stoichiometric ratios (1:1 to 1:1.2 for amine:pyrimidine) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques confirm the structural integrity of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine?

- Methodological Answer :

- NMR : NMR should show aromatic protons of the 4-fluorobenzyl group (δ 7.2–7.4 ppm) and pyrimidine NH signals (δ 6.8–7.0 ppm). NMR confirms fluorinated aryl carbons (C-F, ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 261.10 (CHFN).

- IR : Stretching vibrations for NH (~3400 cm) and C-F (~1220 cm^{-1) .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, FGFR) in ADP-Glo™ or fluorescence polarization assays. IC values can be determined via dose-response curves (1 nM–10 μM range) .

- Cellular Proliferation Assays : Test in cancer cell lines (e.g., NSCLC A549) using MTT or CellTiter-Glo®. For example, derivatives of pyrimidine-4,6-diamine showed IC values of 2–4 μM in pancreatic cancer cells .

Advanced Research Questions

Q. How do structural modifications at N4/N6 positions influence target selectivity against kinases like EGFR or FGFR?

- Methodological Answer :

- N4 Substituents : Bulky groups (e.g., 3,4-dimethylphenyl) enhance FGFR selectivity by occupying hydrophobic pockets. Fluorinated aryl groups (e.g., 4-fluorobenzyl) improve EGFR binding via dipole interactions .

- N6 Modifications : Methyl or morpholinopropyl groups reduce off-target effects by limiting solvent exposure. For example, N6-methyl derivatives showed 10-fold selectivity for EGFR over c-KIT .

- SAR Studies : Systematic substitution with electron-withdrawing/donating groups and analysis via molecular docking (e.g., AutoDock Vina) can predict binding modes .

Q. What computational strategies predict binding modes and resistance mutations for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with kinase domains (e.g., EGFR T790M mutant) to assess resistance mechanisms. GROMACS or AMBER can model hydrogen bonding and hydrophobic contacts .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes caused by mutations (e.g., G719S in EGFR) .

- Docking Screens : Use Schrödinger Glide to compare binding poses in wild-type vs. mutant kinases .

Q. How can in vivo pharmacokinetic parameters be optimized for preclinical models?

- Methodological Answer :

- Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve aqueous solubility (>50 μM required for bioavailability) .

- Metabolic Stability : Assess liver microsome stability (human/mouse). Derivatives with N-methylpiperazine showed t >2 hours in murine models .

- In Vivo Efficacy : Dose at 10–50 mg/kg (oral or intraperitoneal) in xenograft models. For example, PR5-LL-CM01 (a pyrimidine-diamine analog) reduced tumor volume by 60% in CRC PDX models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.